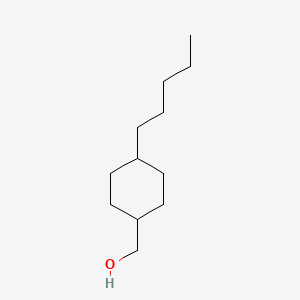

(4-Pentylcyclohexyl)methanol

Vue d'ensemble

Description

(4-Pentylcyclohexyl)methanol is a chemical compound with the molecular formula C12H24O . It contains a total of 37 atoms, including 24 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom . The molecule has 13 non-Hydrogen bonds, 5 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Molecular Structure Analysis

The 3D chemical structure image of (4-pentylcyclohexyl)methanol is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The radius of the spheres is therefore smaller than the rod lengths in order to provide a clearer view of the atoms and bonds throughout the chemical structure model of (4-pentylcyclohexyl)methanol .Applications De Recherche Scientifique

Methanol as a Hydrogen Donor in Homogeneously Catalysed Reactions

Methanol, including derivatives like (4-Pentylcyclohexyl)methanol, can act as a hydrogen donor in reactions catalyzed by various metal complexes. This is particularly evident in the reduction of ketones to alcohols, where methanol is oxidized to methyl formate, with some carbon dioxide also formed. Such reactions have been observed with high activity in systems like t-phosphine-ruthenium-chloride (Smith & Maitlis, 1985).

Methanol in Gasoline Production and Tracer Studies

Methanol and its derivatives find application in gasoline production. Tracer studies using methanol/higher alcohol mixtures over ZSM-5 catalysts show complete equilibration of the carbons of labeled and unlabeled alcohols. Methanol is a dominant source of methane and C2 products in these conversions (Tau et al., 1990).

Methanol in Bioproduction of Chemicals

Methanol, including its derivatives, can be used in bioproduction. An engineered Escherichia coli strain utilizing methanol showed the potential for methanol-dependent growth and production of chemicals like ethanol or 1-butanol (Chen et al., 2018).

Methanol in Chemical Synthesis and Energy Technologies

Methanol serves as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. It finds applications in N-methylation of amines and transfer hydrogenation of nitroarenes using cost-effective catalysts (Sarki et al., 2021).

Methanol in Catalytic C–C Coupling

Methanol is used in direct C–C coupling with allenes to produce higher alcohols. This process, utilizing homogeneous iridium catalysts, represents a novel application of methanol in hydrohydroxymethylation (Moran et al., 2011).

Methanol in Electro-catalyzing Methanol Oxidation

Methanol plays a role in electro-catalyzing its own oxidation reaction, important for green fuel cells. Research has shown that different palladic precursors can significantly affect the catalytic performance of Pd deposits toward methanol oxidation reaction (MOR) (Niu et al., 2016).

Methanol in Aromatic Production from Hydrocarbons

Methanol mixed with C5–C6 hydrocarbons can be converted into aromatics in a two-stage fluidized bed reactor. This demonstrates methanol's role in the transformation of hydrocarbons into valuable aromatic compounds (Su et al., 2016).

Methanol in UV Actinometry

Methanol is used in photolysis studies, particularly in measuring the yield of *OH radicals produced in the photolysis of H2O2 in aqueous solutions. It's suitable for polychromatic UV actinometry in various commercial UV photoreactors (Goldstein et al., 2007).

Methanol in Studying Lipid Dynamics

Methanol affects lipid dynamics in biological and synthetic membranes, an important consideration in transmembrane protein/peptide studies. It influences lipid transfer and flip-flop kinetics, highlighting its role in membrane studies (Nguyen et al., 2019).

Methanol in Reduction of Alkylcyclohexylcarboxylic Acid

Derivatives like 4-trans-alkylcyclohexyl methanol, obtained by reducing alkylcyclohexylcarboxylic acid, are important in liquid crystal production. They show the versatility of methanol derivatives in material science (Dong, 2007).

Propriétés

IUPAC Name |

(4-pentylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOQLAYIDNKQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543503 | |

| Record name | (4-Pentylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Pentylcyclohexyl)methanol | |

CAS RN |

71458-08-7 | |

| Record name | (4-Pentylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

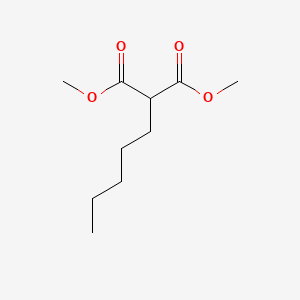

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1625582.png)

![2-(4-Fluorophenyl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B1625583.png)

![7-Ethyl-4-oxo-3-phenyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1625595.png)